molecular formula C9H7ClFNO B1425801 4-Chloro-2-fluoro-3-methoxyphenylacetonitrile CAS No. 1323966-29-5

4-Chloro-2-fluoro-3-methoxyphenylacetonitrile

Cat. No. B1425801
M. Wt: 199.61 g/mol
InChI Key: NXSFOSWMRVGGIA-UHFFFAOYSA-N
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Description

4-Chloro-2-fluoro-3-methoxyphenylacetonitrile is a chemical compound with the CAS Number: 1323966-29-5 . It has a molecular weight of 199.61 . The IUPAC name for this compound is (4-chloro-2-fluoro-3-methoxyphenyl)acetonitrile . It is a solid at ambient temperature .


Molecular Structure Analysis

The InChI code for 4-Chloro-2-fluoro-3-methoxyphenylacetonitrile is 1S/C9H7ClFNO/c1-13-9-7 (10)3-2-6 (4-5-12)8 (9)11/h2-3H,4H2,1H3 . This code provides a specific textual representation of the molecule’s structure.


Physical And Chemical Properties Analysis

4-Chloro-2-fluoro-3-methoxyphenylacetonitrile is a solid at ambient temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not available in the retrieved data.

Scientific Research Applications

Antimicrobial Activity

Research has shown that compounds synthesized from derivatives similar to 4-Chloro-2-fluoro-3-methoxyphenylacetonitrile exhibit notable antimicrobial activity. For instance, novel Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, a close derivative, have been synthesized and demonstrated effective antimicrobial properties. These compounds, particularly 5a, 5c, 5f, and 5h, have shown excellent activity compared to other derivatives, indicating potential applications in the development of new antimicrobial agents (Puthran et al., 2019).

Synthesis of Bioactive Compounds

The compound and its derivatives are key in synthesizing various bioactive compounds. For example, 4-Aminoquinazoline derivatives, synthesized using related compounds, have shown significant anti-tumor activities. These derivatives, particularly compound 9d and 9g, have demonstrated notable inhibitory effects on Bcap-37 cell proliferation, suggesting their potential application in cancer therapy (Li, 2015).

Development of Fluorescence Quenching Studies

In the field of fluorescence, derivatives of 4-Chloro-2-fluoro-3-methoxyphenylacetonitrile have been studied for their quenching properties. Research involving compounds like 5-chloro-2-methoxyphenylboronic acid and 4-fluoro-2-methoxyphenyl boronic acid has contributed to understanding the mechanism of fluorescence quenching, which is critical in various analytical and biological applications (Geethanjali et al., 2015).

Synthesis of Herbicides

This compound has also been used in the synthesis of intermediates for herbicides. A study demonstrates the synthesis of 3-(4-Chloro 2 fluoro 5 methoxyphenyl) 1 methyl 5 trifluoromethyl 1H pyrazole, an intermediate of herbicides, indicating its potential application in agricultural chemistry (Zhou, 2002).

Safety And Hazards

According to the safety data sheet, this compound is classified as having acute toxicity (dermal, inhalation, oral), skin corrosion/irritation, and serious eye damage/eye irritation . It is advised to handle this compound with appropriate personal protective equipment and to follow standard safety procedures for handling chemicals.

properties

IUPAC Name

2-(4-chloro-2-fluoro-3-methoxyphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClFNO/c1-13-9-7(10)3-2-6(4-5-12)8(9)11/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXSFOSWMRVGGIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1F)CC#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-fluoro-3-methoxyphenylacetonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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